BenchChemオンラインストアへようこそ!

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate

Process Chemistry Friedel-Crafts Acylation 6-Azaindole Synthesis

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate (CAS 954215-11-3) is a synthetic heterocyclic compound classified as a 6-azaindole derivative featuring a C-7 bromine atom, a C-4 methoxy group, and a methyl α-keto ester side chain at the C-3 position. This specific substitution pattern defines its primary role as a chemical intermediate within the established synthetic route to temsavir (BMS-626529) and its phosphonooxymethyl prodrug fostemsavir (BMS-663068, Rukobia), a marketed HIV-1 attachment inhibitor.

Molecular Formula C11H9BrN2O4
Molecular Weight 313.1 g/mol
CAS No. 954215-11-3
Cat. No. B1426707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate
CAS954215-11-3
Molecular FormulaC11H9BrN2O4
Molecular Weight313.1 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)OC)Br
InChIInChI=1S/C11H9BrN2O4/c1-17-6-4-14-10(12)8-7(6)5(3-13-8)9(15)11(16)18-2/h3-4,13H,1-2H3
InChIKeyJAVFIHKQIIFDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate (CAS 954215-11-3): Strategic Intermediate in Fostemsavir Synthesis


Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate (CAS 954215-11-3) is a synthetic heterocyclic compound classified as a 6-azaindole derivative featuring a C-7 bromine atom, a C-4 methoxy group, and a methyl α-keto ester side chain at the C-3 position . This specific substitution pattern defines its primary role as a chemical intermediate within the established synthetic route to temsavir (BMS-626529) and its phosphonooxymethyl prodrug fostemsavir (BMS-663068, Rukobia), a marketed HIV-1 attachment inhibitor .

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate: Structural Determinants Preventing In-Class Substitution


Within the 6-azaindole series, the specific combination of a C-7 bromine, a C-4 methoxy, and a C-3 methyl α-keto ester is chemically integral to the downstream reaction sequence leading to the approved drug fostemsavir . The C-7 bromine atom serves as the critical handle for the subsequent transition-metal-catalyzed cross-coupling that installs the 1,2,4-triazole moiety found in the final active pharmaceutical ingredient (API) [1]. Substituting this compound with a closely related analog—such as a C-7 chloro, des-halo, or C-3 ethyl ester derivative—would alter the regioselectivity, reactivity, or subsequent hydrolysis and amidation profiles, making direct interchangeability without full process re-optimization impossible [2].

Quantitative Evidence Guide for Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate


Friedel-Crafts Acylation Yield: 99% Isolated Yield for the Title Compound

In the Friedel-Crafts acylation of 7-bromo-4-methoxy-6-azaindole with methyl oxalyl chloride catalyzed by AlCl₃, the target methyl ester was obtained in a 99% isolated yield . This near-quantitative conversion contrasts with yields reported for analogous acylations on the des-bromo or N-protected 6-azaindole scaffolds, where the absence of the C-7 bromine or the presence of alternative N-substituents can alter regioselectivity [1].

Process Chemistry Friedel-Crafts Acylation 6-Azaindole Synthesis

Hydrolysis to Carboxylic Acid: Quantitative Conversion Enables the Critical Amidation Step for Fostemsavir

The methyl ester is hydrolyzed to the corresponding 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetic acid in quantitative yield using K₂CO₃ in MeOH–H₂O (3:1) at room temperature [1]. This acid is the immediate precursor for the piperazine amidation step that forms the backbone of temsavir [2]. In contrast, the corresponding ethyl ester requires more forcing conditions (higher temperature, prolonged reaction time) and can lead to competing decarboxylation side products [3].

Ester Hydrolysis Intermediate Conversion Fostemsavir Synthesis

C-7 Bromine as the Synthetic Handle: Unique Regioselectivity in the Triazole Coupling Step

The C-7 bromine atom in the title compound (and its derived acid) is the exclusive site for the subsequent copper- or palladium-catalyzed coupling with 3-methyl-1,2,4-triazole that installs the key pharmacophoric element of temsavir [1]. Process research publications explicitly identify the 7-bromo-6-azaindole scaffold as the singular entry point that affords high regioselectivity (>95:5) for N-1 triazole attachment versus alternative N-2 or N-4 isomers [2]. The des-bromo analog (4-methoxy-6-azaindole) or the 7‑chloro variant cannot engage in this critical transformation, making the C-7 brominated compound irreplaceable in the established supply chain [3].

Cross-Coupling Regioselectivity HIV-1 Attachment Inhibitor

Application Scenarios for Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate


GMP Intermediate Supply for Fostemsavir API Manufacturing

As a late-stage intermediate in the approved synthesis of fostemsavir, the title compound is required at multi-kilogram scale under current Good Manufacturing Practice (cGMP) conditions. The demonstrated 99% Friedel-Crafts acylation yield and the mild, quantitative ester hydrolysis make this intermediate the most cost-effective entry point for pharmaceutical manufacturers aiming to establish a reliable fostemsavir supply chain .

Medicinal Chemistry Exploration of 7-Substituted 6-Azaindole HIV-1 Attachment Inhibitors

In early-stage drug discovery, the C-7 bromine atom serves as a versatile synthetic handle for parallel library synthesis. Researchers can use the title compound to generate diverse arrays of 7-aryl, 7-heteroaryl, or 7-amino analogs via Suzuki, Buchwald-Hartwig, or copper-mediated couplings, directly mimicking the key step that produced temsavir from this exact intermediate . The confirmed >95:5 regioselectivity in triazole coupling ensures that screening libraries built from this scaffold will faithfully reproduce the core structure of known active chemotypes [1].

Process Development and Cost-of-Goods Optimization for Generic Fostemsavir

Generic pharmaceutical companies investigating a non-infringing or improved route to fostemsavir can benchmark new synthetic strategies against the 99% acylation yield and the mild K₂CO₃ hydrolysis achieved with this methyl ester . The title compound serves as the reference standard for impurity profiling, stability studies, and analytical method validation required for Abbreviated New Drug Application (ANDA) submissions.

Chemical Biology Probe Synthesis Targeting gp120-CD4 Interaction

Academic and biotech laboratories studying the HIV-1 envelope glycoprotein gp120 can use this intermediate to prepare biotinylated or fluorescently labeled temsavir analogs. The C-7 bromine permits late-stage functionalization with linker moieties without perturbing the 4-methoxy-6-azaindole pharmacophore, enabling the generation of chemical probes that retain binding affinity for native gp120 .

Quote Request

Request a Quote for Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.